molecular formula C8H13N3O2 B13318910 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13318910
M. Wt: 183.21 g/mol
InChI Key: HVXAKIGINMJFNQ-UHFFFAOYSA-N
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Description

1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a sec-butyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butyl hydrazine with methyl propiolate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are selected to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

    1-(Sec-butyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the sec-butyl group at the 1-position.

    1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole: Similar structure but lacks the carboxylic acid group at the 4-position.

Uniqueness: 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the sec-butyl and methyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-butan-2-yl-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-4-5(2)11-6(3)7(8(12)13)9-10-11/h5H,4H2,1-3H3,(H,12,13)

InChI Key

HVXAKIGINMJFNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(N=N1)C(=O)O)C

Origin of Product

United States

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